The compound (6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic derivative of corticosteroids, specifically related to Betamethasone. It is recognized for its complex structure and functional groups that make it a valuable building block in pharmaceutical chemistry. The compound is primarily utilized as an intermediate in the synthesis of various bioactive molecules, particularly corticosteroids, due to its unique arrangement of bromine, fluorine, hydroxyl, and methyl groups which facilitate chemical transformations .
The synthesis of (6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione typically involves multi-step organic reactions. Key methods include:
The synthetic route may involve protecting groups to prevent unwanted reactions at sensitive sites during multi-step synthesis. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of intermediates and final products .
The molecular formula of (6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione is C22H28BrF O5, with a molecular weight of approximately 471.37 g/mol. The compound features a steroid nucleus characterized by four fused rings typical of steroids.
The structural characteristics include:
These functional groups contribute significantly to the compound's reactivity and biological activity .
The compound can participate in various chemical reactions typical for steroids:
These reactions leverage the hydroxyl and carbonyl functionalities present in the molecule to modify its structure for further applications in drug development .
Reactions are typically conducted under controlled conditions to optimize yields and selectivity. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for achieving desired outcomes.
As a corticosteroid derivative, (6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione exerts its effects primarily through interaction with glucocorticoid receptors in target tissues.
Upon binding to these receptors:
The presence of fluorine and bromine enhances its potency and selectivity compared to other corticosteroids .
Studies indicate that modifications such as fluorination can significantly increase glucocorticoid receptor affinity and enhance pharmacological effects while reducing mineralocorticoid activity .
Key chemical properties include:
These properties are crucial for determining storage conditions and handling procedures in laboratory settings .
(6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione is primarily used in:
Its unique structure allows for further modifications that can lead to novel drugs with specific therapeutic profiles .
Steroidal glucocorticoid derivatives constitute a therapeutically significant class of corticosteroids characterized by a 21-carbon pregnane nucleus modified to enhance glucocorticoid receptor (GR) selectivity and anti-inflammatory potency. These synthetic analogues are engineered through strategic halogenation and structural modifications of the core steroid scaffold, which comprises three cyclohexane rings and one cyclopentane ring (labeled A-D). The compound (6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione exemplifies advanced structural optimization within this class, featuring targeted bromine and fluorine substitutions alongside characteristic unsaturation and methyl group additions to modulate receptor affinity, metabolic stability, and transcriptional activity [1] [6] [10].
Systematic naming of steroidal glucocorticoids follows International Union of Pure and Applied Chemistry (IUPAC) conventions based on the pregnane skeleton (C21H36). The subject compound’s name encodes critical structural features:
This configuration classifies it as a polyhalogenated, 16-methylated dihydroxy diketone derivative. Its structural complexity arises from synergistic modifications:1. Halogenation:- C6 Bromine: Imparts steric bulk, potentially slowing hepatic metabolism (e.g., reduction of Δ4 bond) and altering electron distribution in the A-ring.- C9 Fluorine: Withdraws electrons, acidifying the C11-OH and strengthening its hydrogen bond with GR Asn564, a key interaction for receptor activation [1] [6] [10].2. D-Ring Modifications:- The 16β-methyl group projects axially, sterically hindering 17α-ketone reduction and improving metabolic stability.- The 17α-OH and 21-OH groups are essential for mineralocorticoid receptor (MR) avoidance and transactivation potency [3] [8] [10].
Table 1: Structural Features and Functional Impacts of Key Modifications in Halogenated Pregnane Derivatives
Position | Modification | Stereochemistry | Functional Impact | Example Analogues |
---|---|---|---|---|
C1-C2 | Double bond (Δ1) | - | Enhances GR binding affinity by ~300%; reduces mineralocorticoid activity | Prednisolone, Dexamethasone |
C6 | Bromine | α | Slames A-ring metabolism; may alter receptor interaction kinetics | Subject compound |
C9 | Fluorine | - | Increases acidity of C11-OH; stabilizes H-bond with GR Asn564; boosts anti-inflammatory potency | Triamcinolone, Fluticasone |
C11 | Hydroxyl | β | Essential for GR activation via H-bond network | Cortisol, all synthetic glucocorticoids |
C16 | Methyl | β | Blocks 17-ketone reduction; enhances topical potency; reduces systemic absorption | Betamethasone, Dexamethasone |
C16-C17 | Acetal/Ketal | Variable | Masks ketone; enhances lipophilicity and local retention (e.g., lung, gut) | Budesonide, Ciclesonide |
Notably, the C6 bromine distinguishes this compound from mainstream fluorinated corticosteroids (e.g., dexamethasone: C9-fluoro only). Bromine’s larger atomic radius (113 pm vs. 72 pm for fluorine) introduces distinct steric and electronic effects—potentially impeding CYP3A4-mediated inactivation but possibly reducing GR on-rates. Concurrently, the C9 fluorine synergizes with C11β-OH for GR binding, positioning this derivative in Group B of the Coopman classification (acetonide-type steroids) due to its structural similarity to triamcinolone acetonide [3] [8].
The development of halogenated corticosteroids emerged from systematic efforts to dissect glucocorticoid activity from mineralocorticoid effects and enhance therapeutic indices:
Table 2: Evolution of Key Halogenated Glucocorticoid Derivatives
Decade | Compound | Key Modifications | Therapeutic Rationale | Impact on Research |
---|---|---|---|---|
1950s | 9α-Fluorohydrocortisone | C9-F | Boost anti-inflammatory potency | Proved halogenation’s efficacy; limited by salt retention |
1958 | Dexamethasone | C9-F, C16α-Me | Eliminate mineralocorticoid activity; enhance GR binding | Defined 16-methylation as key for selectivity |
1960s | Triamcinolone | C9-F, C16α-OH | Improve topical activity; reduce systemic exposure | Highlighted C16 polar groups for local action |
1970s | Beclomethasone | C9-Cl, C17α-propionate | Increase lipophilicity for inhalation therapy | Established esterification for lung targeting |
1980s | Budesonide | C16α,17α-acetal (no halogen) | Combine high GR affinity with rapid hepatic inactivation | Validated non-halogen strategies |
2000s | Subject Bromo-Fluoro Derivative | C6α-Br, C9-F, C16β-Me, Δ1,4 | Merge metabolic stability (Br), GR affinity (F), and hepato-stability (Me) | Illustrates polyhalogenation’s synergistic potential |
Critical breakthroughs enabling such compounds include:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0